2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a cycloheptylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the catalytic hydrogenation of pyridine derivatives.
Formation of the Pyridazine Ring: This involves cyclization reactions, often using hydrazine derivatives.
Coupling Reactions: The piperidine and pyridazine rings are coupled using appropriate linkers and reagents under controlled conditions.
Introduction of the Cycloheptylacetamide Moiety: This step involves acylation reactions using cycloheptyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyridazine ring.
Substitution: Various substitution reactions can be performed on the benzyl group and the cycloheptylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives .
Scientific Research Applications
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used in research to understand its interactions with various biological targets, including neurotransmitter receptors.
Chemical Biology: It serves as a tool compound to study the biological pathways involving piperidine and pyridazine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in metabolic pathways . The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Piperidine Derivatives: Various piperidine derivatives are used in medicinal chemistry for their pharmacological properties.
Pyridazine Derivatives: These compounds are studied for their potential therapeutic applications in various diseases.
Uniqueness
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is unique due to its combination of a piperidine ring, a pyridazine ring, and a cycloheptylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H34N4O2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C25H34N4O2/c30-24(26-22-10-6-1-2-7-11-22)19-29-25(31)13-12-23(27-29)28-16-14-21(15-17-28)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,21-22H,1-2,6-7,10-11,14-19H2,(H,26,30) |
InChI Key |
PWQIWFFOOQGTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.